Cis-4-aminotetrahydro-2H-thiopyran 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-4-aminotetrahydro-2H-thiopyran 1-oxide is a heterocyclic compound containing one oxygen atom and one sulfur atom at opposite corners of a saturated six-membered ring. By systematic numbering, the oxygen atom is at position number 1, sulfur is at number 4, and positions 2, 3, 5, and 6 are carbon atoms
Preparation Methods
Cis-4-aminotetrahydro-2H-thiopyran 1-oxide can be synthesized through several methods:
Heating ethylene glycol or ethylene oxide with hydrogen sulfide: This method is cost-effective and produces 1,4-oxathiane as a byproduct.
Dehydration of bis(hydroxyethyl) sulfide: This involves heating with potassium hydrogen sulfate.
Reaction of iodoethyl ether with potassium sulfide in alcohol: This was the original method used in 1912.
Using 2-chloroethyl ether: A similar method to the one involving iodoethyl ether.
Chemical Reactions Analysis
Cis-4-aminotetrahydro-2H-thiopyran 1-oxide undergoes various chemical reactions:
Substitution: It can react with ammonia to form diimines.
Electrophilic fluorination: With hydrofluoric acid, 1,4-oxathiane undergoes electrophilic fluorination to yield perfluoro-1,4-oxathiane.
Formation of oxathianium salts: With elemental bromine in ether, an oxathianium salt is formed.
Scientific Research Applications
Cis-4-aminotetrahydro-2H-thiopyran 1-oxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cis-4-aminotetrahydro-2H-thiopyran 1-oxide involves its interaction with various molecular targets:
Oxidative stress sensor: It localizes to mitochondria and can influence the production of reactive oxygen species.
Inhibition of protein synthesis: Similar to aminoglycosides, it can inhibit protein synthesis by promoting mistranslation and eliminating proofreading.
Comparison with Similar Compounds
Cis-4-aminotetrahydro-2H-thiopyran 1-oxide can be compared with other heterocyclic compounds:
1,4-Dioxane: Similar in structure but contains two oxygen atoms instead of one oxygen and one sulfur.
1,4-Dithiane: Contains two sulfur atoms instead of one oxygen and one sulfur.
1,3,4-Oxadiazoles: These compounds have diverse applications in medicinal chemistry and material science.
This compound stands out due to its unique combination of oxygen and sulfur atoms, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-oxothian-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c6-5-1-3-8(7)4-2-5/h5H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDKXLCNTFZQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.